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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB-1158, also known as Numidargistat or INCB01158, is a first-in-class, orally bioavailable,
small-molecule inhibitor of the enzyme arginase. Developed by Calithera Biosciences and later
in collaboration with Incyte Corporation, CB-1158 was designed as an immuno-oncology agent
to counteract the immunosuppressive effects of the tumor microenvironment (TME).[1][2] The
primary mechanism of action involves the inhibition of arginase 1 (ARG1), an enzyme highly
expressed by myeloid-derived suppressor cells (MDSCs) and other myeloid cells in the TME.
By depleting local L-arginine, arginase suppresses the proliferation and effector function of anti-
tumor immune cells, such as T-cells and Natural Killer (NK) cells. CB-1158 was developed to
reverse this metabolic checkpoint, restore L-arginine levels, and thereby enhance anti-tumor
immunity. Preclinical studies demonstrated potent single-agent and combination efficacy in
various syngeneic mouse models. However, subsequent Phase I/l clinical trials, while
confirming on-target pharmacodynamic activity and a tolerable safety profile, showed limited
anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors.[3][4]
This guide provides a comprehensive technical overview of the discovery, mechanism of
action, and preclinical and clinical development of CB-1158.

Discovery and Rationale
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The discovery of CB-1158 was predicated on the understanding that metabolic processes
within the TME are critical regulators of immune responses.

The Role of Arginase in Tumor Immune Evasion

L-arginine is a semi-essential amino acid crucial for the function of lymphocytes. It is a
substrate for two key enzymes: nitric oxide synthase (NOS), which produces nitric oxide vital
for T-cell signaling and effector functions, and arginase (ARG), which hydrolyzes L-arginine into
L-ornithine and urea.[5][6] In many types of tumors, infiltrating myeloid cells, particularly
MDSCs, neutrophils, and macrophages, express high levels of ARG1.[7] This high arginase
activity depletes L-arginine in the local TME, effectively starving T-cells and NK cells of a critical
nutrient.[7][8] This L-arginine deprivation leads to:

 Arrest of T-cell proliferation.[7]
o Downregulation of the T-cell receptor (TCR) CD3( chain, impairing TCR signaling.[9]
e Reduced production of pro-inflammatory cytokines.[9]

This process represents a significant mechanism of tumor immune evasion.[7][10]
Consequently, inhibiting arginase emerged as a promising therapeutic strategy to reverse this
immunosuppressive mechanism and restore anti-tumor immunity.[5][6]

Development of a Potent and Selective Arginase
Inhibitor

The development of arginase inhibitors has evolved over generations, with early compounds
suffering from poor pharmacokinetic profiles.[11] A significant advancement came with the
design of boronic acid analogs of L-arginine, such as (2)-S-amino-6-boronohexanoic acid
(ABH), which act as transition-state mimetics and potent orthosteric binders.[5][11] CB-1158
was developed from this class of compounds as a potent, selective, and orally bioavailable
small-molecule inhibitor of arginase.[9][12] It was specifically designed to inhibit extracellular
arginase activity in the TME.[12][13]

Mechanism of Action
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CB-1158 functions by competitively inhibiting arginase, primarily ARG1, which is the isoform
predominantly expressed by immunosuppressive myeloid cells. This inhibition blocks the
hydrolysis of L-arginine, leading to a localized increase in its concentration within the TME. The
restoration of L-arginine levels reverses the metabolic suppression of immune cells, allowing T-
cells and NK cells to proliferate, activate, and mount an effective anti-tumor response.[7][9][14]
The efficacy of CB-1158 is therefore not due to direct cytotoxicity to cancer cells but is
mediated by the host's immune system.[7][10]

Caption: Mechanism of action of CB-1158 in the tumor microenvironment.

Preclinical Development

Comprehensive preclinical studies were conducted to evaluate the potency, efficacy, and
mechanism of CB-1158.

In Vitro Potency and Activity

CB-1158 demonstrated potent inhibition of recombinant and native human arginase. The
compound was significantly more potent against ARG1 than ARGZ2. It effectively blocked
arginase activity from various cellular sources, including human granulocytes, which are known
to suppress T-cell function.[9][15]

Table 1: In Vitro Inhibitory Potency of CB-1158
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Target EnzymelCell Source ICs0 (NM)
Recombinant Human Arginase 1 86 - 98
Recombinant Human Arginase 2 249 - 296
Endogenous Arginase (Human Neutrophils) 160

Endogenous Arginase (Human Granulocyte

178
Lysate)
Endogenous Arginase (Human Erythrocyte 116
Lysate)
Endogenous Arginase (Human Hepatocyte 158
Lysate)
Arginase in Cancer Patient Plasma 122

Data compiled from multiple sources.[7][9][15][16]

In Vivo Pharmacokinetics, Pharmacodynamics, and
Efficacy

CB-1158 showed favorable oral bioavailability and pharmacokinetic properties in rodents.[7]
[14][17] Twice-daily oral dosing led to sustained pharmacodynamic effects, characterized by a
dose-dependent increase in plasma and tumor L-arginine levels.[7][9][17]

CB-1158 demonstrated significant single-agent anti-tumor efficacy in multiple syngeneic mouse
tumor models, including Lewis Lung carcinoma (LLC1), Madison-109 lung carcinoma, B16F10
melanoma, and CT26 colon carcinoma.[9][10] The anti-tumor activity was confirmed to be
immune-mediated, as the drug had no effect in immunocompromised (SCID) mice.[7][10][14]
Furthermore, depletion of CD8+ T cells or NK cells abrogated the efficacy of CB-1158,
confirming that these immune cell subsets are required for its anti-tumor effect.[10]

Combination Therapies

The immune-modulating mechanism of CB-1158 provided a strong rationale for combining it
with other anti-cancer agents. Preclinical studies showed enhanced or synergistic anti-tumor
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activity when CB-1158 was combined with:

e Immune Checkpoint Inhibitors: (e.g., anti-PD-L1, anti-PD-1)[9][10][18]
o Chemotherapy: (e.g., gemcitabine)[9][10]

o Adoptive Cell Therapy: (T-cell and NK cell therapy)[8][10]

These combinations often resulted in increased infiltration of CD8+ T cells and NK cells into the
tumor, along with elevated levels of pro-inflammatory cytokines and chemokines.[7][10]

Experimental Protocols
Arginase Inhibition Assay

e Objective: To determine the ICso of CB-1158 against recombinant arginase.
» Protocol:

o Recombinant human ARG1 or ARG2 is incubated with a dose-titration of CB-1158 for a
defined period (e.g., 1 hour) at 37°C in a reaction buffer containing a manganese cofactor
(e.g., 200 uM MnCl2).[18]

o The substrate, L-arginine (e.g., 10 mM), is added to initiate the enzymatic reaction.[18]
o The reaction is allowed to proceed for a specific time and then stopped.

o The amount of urea or L-ornithine produced is quantified. Urea production can be
measured colorimetrically. L-ornithine can be measured using methods like Rapid-Fire
mass spectrometry.[5]

o ICso values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

T-Cell Proliferation Assay (Co-culture System)

¢ Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of
T-cell proliferation.
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e Protocol:

o Isolate human T-cells and myeloid cells (e.g., neutrophils or MDSCs) from peripheral
blood.

o Activate T-cells using anti-CD3/CD28 beads or other stimuli.

o Co-culture the activated T-cells with the myeloid cells at a specific ratio in the presence of
a dose-titration of CB-1158 or vehicle control.[9]

o After a period of incubation (e.g., 3-5 days), measure T-cell proliferation using methods
such as [3H]-thymidine incorporation or CFSE dye dilution assays.

o The reversal of suppression is quantified by the increase in T-cell proliferation in the
presence of CB-1158 compared to the vehicle control.[9]

In Vivo Syngeneic Mouse Model Workflow

o Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158.
e Protocol:

o Tumor Implantation: Syngeneic tumor cells (e.g., CT26, LLC) are implanted
subcutaneously into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).

o Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100
mm3). Mice are then randomized into treatment groups (e.g., Vehicle, CB-1158,
Combination Agent, CB-1158 + Combination).

o Dosing: CB-1158 is administered orally, typically twice daily (e.g., 100 mg/kg).[15][19]
Combination agents (e.g., anti-PD-1 antibody) are administered according to their
established schedules.

o Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times
per week).

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size limit. Tumors and blood may be collected for pharmacodynamic and immune profiling
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analysis (e.g., flow cytometry, cytokine analysis, LC/MS for arginine levels).[17]

Study Setup

1. Tumor Cell
Implantation

2. Tumor Growth
to Palpable Size

3. Randomize Mice
into Groups

Treatment & Monitoring

4. Administer Treatment
(e.g., CB-1158 p.o. BID)

5. Monitor Tumor Volume
& Body Weight

Endpoin{ Analysis

6. Study Endpoint
(Tumor Size Limit)

7. Collect Samples &
Perform Analysis
(Efficacy, PD, Immunology)

Click to download full resolution via product page

Caption: General workflow for in vivo efficacy studies in syngeneic mouse models.
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Clinical Development

The preclinical data supported the advancement of CB-1158 into clinical trials. The primary
study was a first-in-human Phase 1/2 trial, NCT02903914.[20][21]

Phase 1/2 Study (NCT02903914)

o Design: An open-label, dose-escalation and expansion study evaluating the safety,
tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of CB-
1158 (INCB001158) as a monotherapy and in combination with the anti-PD-1 antibody
pembrolizumab in patients with advanced/metastatic solid tumors.[3][22]

e Dosing: CB-1158 was administered orally twice daily in 28-day cycles for monotherapy or
21-day cycles for the combination therapy.[3][22] Doses ranged from 50 mg to 150 mg twice
daily.[4][23]

Clinical Pharmacokinetics and Pharmacodynamics

The clinical trial confirmed that CB-1158 was rapidly absorbed and demonstrated on-target
activity.[21][22]

Table 2: Summary of Clinical Pharmacokinetic & Pharmacodynamic Data
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Parameter Value /| Observation Dose Level
Pharmacokinetics
Time to Max Concentration

~4 hours 50 & 100 mg
(Tmax)
Half-life (t1/2) ~6 hours 50 & 100 mg
Steady-State Trough Level

1.6 uM 50 mg
(Cmin)

4.5 uM 100 mg
Pharmacodynamics
Plasma Arginase Inhibition >90% 50 & 100 mg
Plasma Arginine Increase

2.4-fold 50 mg
(Fold)

4.0-fold 100 mg

Data from the initial Phase 1 monotherapy cohorts.[21][22]

Safety and Tolerability

CB-1158 was generally well-tolerated both as a monotherapy and in combination with

pembrolizumab.[3][21][23]

o Monotherapy: Treatment-related adverse events were mostly Grade 1, including fatigue and

nausea. No dose-limiting toxicities (DLTs) or drug-related Grade 3 adverse events were

reported in the initial dose-escalation cohorts.[21][22][23]

o Combination Therapy: The most common related adverse events were diarrhea and fatigue.

[3]

Clinical Efficacy

Despite the promising preclinical data and clear on-target PD effects in patients, the clinical

anti-tumor activity of CB-1158 was limited.[3]

© 2025 BenchChem. All rights reserved.

9/13

Tech Support


https://www.researchgate.net/publication/345661648_CX-1158-101_A_first-in-human_phase_1_study_of_CB-1158_a_small_molecule_inhibitor_of_arginase_as_monotherapy_and_in_combination_with_an_anti-PD-1_checkpoint_inhibitor_in_patients_pts_with_solid_tumors
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.3005
https://bmjoncology.bmj.com/content/3/1/e000249
https://www.researchgate.net/publication/345661648_CX-1158-101_A_first-in-human_phase_1_study_of_CB-1158_a_small_molecule_inhibitor_of_arginase_as_monotherapy_and_in_combination_with_an_anti-PD-1_checkpoint_inhibitor_in_patients_pts_with_solid_tumors
https://www.biospace.com/calithera-biosciences-release-cb-1158-incb01158-phase-i-solid-tumor-data-presented-at-the-asco-annual-meeting
https://www.researchgate.net/publication/345661648_CX-1158-101_A_first-in-human_phase_1_study_of_CB-1158_a_small_molecule_inhibitor_of_arginase_as_monotherapy_and_in_combination_with_an_anti-PD-1_checkpoint_inhibitor_in_patients_pts_with_solid_tumors
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.3005
https://www.biospace.com/calithera-biosciences-release-cb-1158-incb01158-phase-i-solid-tumor-data-presented-at-the-asco-annual-meeting
https://bmjoncology.bmj.com/content/3/1/e000249
https://bmjoncology.bmj.com/content/3/1/e000249
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Monotherapy: Limited objective responses were observed.[3][13]

o Combination with Pembrolizumab: The addition of CB-1158 did not appear to significantly
improve the efficacy of pembrolizumab. Response rates did not exceed the expected
background rates for pembrolizumab monotherapy in the given tumor types.[3][4]

The study concluded that while arginase inhibition with CB-1158 was well-tolerated and
achieved its pharmacodynamic goal of increasing plasma arginine, this did not translate into
significant clinical benefit.[3]

Summary and Future Perspectives

The development of CB-1158 (Numidargistat) represents a well-designed, mechanism-based
approach to cancer immunotherapy. It successfully progressed from a strong preclinical
rationale to a clinical-stage asset that demonstrated excellent on-target engagement in
humans.

Key Learnings:

e Successes: CB-1158 proved to be a potent, orally bioavailable arginase inhibitor that was
well-tolerated and effectively increased systemic L-arginine levels, confirming the therapeutic
hypothesis at a pharmacodynamic level.[21][24]

o Challenges: The disconnect between robust preclinical efficacy in mouse models and the
limited anti-tumor activity in human trials highlights the complexities of translating metabolic
immuno-oncology drugs.[3] This suggests that simply increasing extracellular arginine may
be insufficient to overcome the multifaceted immunosuppressive landscape of advanced
human tumors.

The experience with CB-1158 has paved the way for the development of next-generation
arginase inhibitors, such as OATD-02, which feature dual ARG1/ARG2 inhibition and potentially
better intracellular activity, aiming to address a broader range of arginase-driven
immunosuppressive and tumor-intrinsic metabolic pathways.[13][25][26] The journey of CB-
1158 provides critical insights for the future development of therapies targeting amino acid
metabolism in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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